N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a benzodioxole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The fluorophenyl group, the thiadiazole ring, and the benzodioxole ring are likely to contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the thiadiazole ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be displaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the nature of its functional groups, and its stereochemistry. Unfortunately, without more specific information, it’s difficult to predict these properties .Scientific Research Applications
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory and Analgesic Activities
Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . Although the specific compound has not been directly studied for these properties, it’s plausible that it could exhibit similar effects due to its structural similarity.
Antibacterial Activity
A series of compounds derived from indole-3-acetic acid, which includes 1,3,4-thiadiazole, thioether, and amide moieties, were designed and evaluated for their in vitro antibacterial activity . Among these, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide demonstrated the best inhibition rate against Pseudomonas syringae pv. actinidiae .
Antifungal Activity
Indole derivatives have also been found to possess antifungal properties . Given the structural similarities, it’s possible that the compound you’re interested in could also have antifungal applications.
Cytotoxic Activity
1,3,4-Thiadiazole derivatives have been studied for their cytotoxic activity . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Potential Applications in Cancer Research
The compound N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide, which is structurally similar to the compound , has been studied for its potential applications in scientific research. This compound has been shown to exhibit biological activity against certain types of cancer cells.
Safety and Hazards
Future Directions
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be a promising candidate for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as its biological activity .
Mechanism of Action
Target of Action
The primary target of this compound is bacterial strains, specifically Pseudomonas syringae pv. actinidiae . This bacterium is a plant pathogen that can cause significant economic losses in crop yield and quality .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
It is known that the compound has a significant inhibitory effect on the growth of certain bacterial strains . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their inability to proliferate.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth . This makes it potentially useful as an antibacterial agent.
properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKHUNHOARFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
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